(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL
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Overview
Description
(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL is a compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a hydroxyethyl group at the second position and a hydroxyl group at the fifth position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2-chloro-5-hydroxypyrimidine as a starting material, which undergoes nucleophilic substitution with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(1-oxoethyl)-pyrimidin-5-OL.
Reduction: Formation of 2-(1-hydroxyethyl)-dihydropyrimidin-5-OL.
Substitution: Formation of 2-(1-haloethyl)-pyrimidin-5-OL or 2-(1-aminoethyl)-pyrimidin-5-OL.
Scientific Research Applications
(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(+)-2-(1-Hydroxy-ethyl)-pyrimidin-5-OL can be compared with other pyrimidine derivatives such as:
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Similar structure but with an additional hydroxyl group at the fourth position.
2-Chloro-5-hydroxypyrimidine: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment, differing significantly in its functional groups and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(1S)-1-hydroxyethyl]pyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-4,9-10H,1H3/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYOXGALQDHZEW-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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